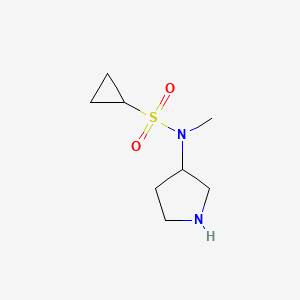![molecular formula C18H15FN2O3 B6498327 N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952986-02-6](/img/structure/B6498327.png)
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, or 4F-5M-OA, is a small molecule that has been studied for its potential applications in a variety of scientific fields. It is a synthetic compound that has been used in numerous studies for its unique properties, including its ability to act as a ligand, a chelating agent, and an inhibitor. 4F-5M-OA has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4F-5M-OA has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 4F-5M-OA has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2). In biochemistry, 4F-5M-OA has been studied for its potential use as a ligand for metal ions, such as copper and zinc. In pharmacology, 4F-5M-OA has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 4F-5M-OA is not fully understood, but it is believed to involve several different pathways. In medicinal chemistry, it is believed that 4F-5M-OA acts as an inhibitor of COX-2 by binding to the active site of the enzyme and preventing it from catalyzing the reaction. In biochemistry, it is believed that 4F-5M-OA acts as a ligand for metal ions by forming a coordination complex with the metal ion. In pharmacology, it is believed that 4F-5M-OA acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-5M-OA are not fully understood, but it is believed to have a variety of effects. In medicinal chemistry, it is believed that 4F-5M-OA may have anti-inflammatory and analgesic effects. In biochemistry, it is believed that 4F-5M-OA may have chelating effects on metal ions, such as copper and zinc. In pharmacology, it is believed that 4F-5M-OA may have an effect on the nervous system, such as an inhibition of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4F-5M-OA in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, 4F-5M-OA is a small molecule, which makes it easier to study in laboratory experiments. The limitations of using 4F-5M-OA in laboratory experiments include the lack of information regarding its biochemical and physiological effects, as well as its potential toxicity.
Direcciones Futuras
The potential future directions for 4F-5M-OA include further research into its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research into its potential applications in medicinal chemistry, biochemistry, and pharmacology is warranted. Finally, further research into its potential use as a ligand for metal ions, such as copper and zinc, is also needed.
Métodos De Síntesis
The synthesis of 4F-5M-OA is relatively straightforward. It is synthesized by reacting 4-fluorophenylacetic acid with 5-(3-methoxyphenyl)-1,2-oxazol-3-yl acetamide. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, such as ethyl acetate. The reaction is typically carried out at room temperature and the product is isolated by filtration. The product can then be purified by recrystallization.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-4-2-3-12(9-16)17-10-15(21-24-17)11-18(22)20-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUDYGKECSSZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498254.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498270.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498274.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498280.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6498282.png)
![8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498291.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498294.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498298.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498332.png)